molecular formula C19H18ClN3O2S B11229223 3-[(4-chlorobenzyl)sulfanyl]-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazole

3-[(4-chlorobenzyl)sulfanyl]-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B11229223
M. Wt: 387.9 g/mol
InChI Key: MKYNPPCJLYAAHH-UHFFFAOYSA-N
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Description

3-[(4-chlorobenzyl)sulfanyl]-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazole is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a benzodioxepin moiety, and a chlorobenzyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorobenzyl)sulfanyl]-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazole typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Benzodioxepin Moiety: This can be achieved by the cyclization of appropriate dihydroxybenzene derivatives with epichlorohydrin under basic conditions.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Introduction of the Chlorobenzyl Sulfanyl Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol derivative to form the sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorobenzyl)sulfanyl]-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Chemical Biology: It can serve as a probe or tool compound to study biological processes involving triazole-containing molecules.

Mechanism of Action

The mechanism of action of 3-[(4-chlorobenzyl)sulfanyl]-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazole would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and benzodioxepin moiety could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-chlorobenzyl)sulfanyl]-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazole is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C19H18ClN3O2S

Molecular Weight

387.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazole

InChI

InChI=1S/C19H18ClN3O2S/c1-23-18(14-5-8-16-17(11-14)25-10-2-9-24-16)21-22-19(23)26-12-13-3-6-15(20)7-4-13/h3-8,11H,2,9-10,12H2,1H3

InChI Key

MKYNPPCJLYAAHH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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